4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid

Cardiovascular Pharmacology Antihypertensive Agents In Vivo Pharmacology

4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid is a small-molecule research compound belonging to the class of 4-substituted piperazine-2-carboxylic acids. Its core structure comprises a piperazine ring with a carboxylic acid at the 2-position and a phenyl(phosphono)methyl group at the 4-position, endowing it with both acidic and metal-chelating properties.

Molecular Formula C12H17N2O5P
Molecular Weight 300.25 g/mol
Cat. No. B15587061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid
Molecular FormulaC12H17N2O5P
Molecular Weight300.25 g/mol
Structural Identifiers
InChIInChI=1S/C12H17N2O5P/c15-12(16)10-8-14(7-6-13-10)11(20(17,18)19)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8H2,(H,15,16)(H2,17,18,19)
InChIKeyIQVRRMXXZQMFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid: A Phosphonate-Bearing Piperazine Carboxylic Acid for Specialized Research Applications


4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid is a small-molecule research compound belonging to the class of 4-substituted piperazine-2-carboxylic acids [1]. Its core structure comprises a piperazine ring with a carboxylic acid at the 2-position and a phenyl(phosphono)methyl group at the 4-position, endowing it with both acidic and metal-chelating properties. This class of compounds has been historically explored for applications as diverse as NMDA receptor antagonism, cardiovascular modulation, and central nervous system (CNS) activity [2][3]. This evidence guide focuses on the specific differentiators that justify the selection of this precise phosphonomethyl-phenyl substituted analog over closely related in-class candidates for scientific procurement and research.

Why In-Class Substitution of 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid is Scientifically Unjustified


Substituting 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid with a seemingly similar in-class compound is a high-risk procurement decision without rigorous comparative data. The piperazine-2-carboxylic acid scaffold is a privileged structure, but its biological and physicochemical profile is exquisitely sensitive to the nature of the N4-substituent [1]. For instance, replacing the phenyl(phosphono)methyl group with a simple phosphonomethyl group yields PMPA, a well-characterized NMDA antagonist . Conversely, substituting it with a phosphonopropyl group produces CPP, another distinct NMDA antagonist with different subunit selectivity [2]. Even within the narrow scope of phenylpiperazine phosphonates, minor variations on the phenyl ring can drastically alter cardiovascular activity, as demonstrated by the wide range of blood pressure reductions (from -25.9 to -92.5 mmHg) observed across different analogs in the same patent [3]. Therefore, assuming functional equivalence without head-to-head quantitative evidence is a flawed scientific practice. The following evidence items establish the specific, quantifiable differentiators for this precise compound.

Quantitative Differentiation Evidence for 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid


Antihypertensive Efficacy in Spontaneously Hypertensive Rat (SHR) Model: A Direct Patent Comparison

Within the class of phenylpiperazine phosphonates, 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid (identified as Example 13 in US4704382) demonstrates a quantifiable and meaningful difference in antihypertensive efficacy compared to its closest structural analogs [1]. This evidence is derived from a direct head-to-head comparison within the same patent and assay system, eliminating inter-study variability. The compound produced a mean blood pressure reduction of -76.3 mmHg in the unanesthetized spontaneously hypertensive rat (SHR) model at a dose of 10 mg/kg administered intravenously. This effect is superior to several analogs with different substituents on the phenyl ring, such as Example 3 (-40.3 mmHg) and Example 5 (-44.0 mmHg), and is comparable to other potent members of the series like Example 6 (-79.4 mmHg) and Example 14 (-82.0 mmHg) [1]. This data provides a clear, quantitative basis for selecting this specific compound when exploring structure-activity relationships (SAR) for antihypertensive activity in this chemical series.

Cardiovascular Pharmacology Antihypertensive Agents In Vivo Pharmacology

Differentiation from NMDA Antagonist PMPA via Structural and Functional Divergence

4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid is structurally and functionally distinct from the well-known NMDA antagonist PMPA ((R)-4-(phosphonomethyl)piperazine-2-carboxylic acid). While both contain a piperazine-2-carboxylic acid core and a phosphonate group, the presence of a phenyl ring in the target compound creates a significantly larger, more lipophilic N4-substituent. This structural divergence leads to a different pharmacological profile. PMPA is a competitive NMDA receptor antagonist with defined Ki values for GluN2A-D subunits (0.84-4.16 µM) . In contrast, the target compound, as a phenylpiperazine phosphonate, is characterized in the patent literature as an orally active antihypertensive agent acting through calcium ion antagonism and alpha adrenoceptor blockade [1]. This class-level inference highlights that the N4-substituent is a critical determinant of target engagement and biological function. A researcher requiring an NMDA antagonist should select PMPA, while one exploring cardiovascular mechanisms or the pharmacology of phenylpiperazine phosphonates should select the target compound.

Neuroscience NMDA Receptor Chemical Biology

Distinct Profile Compared to Anti-Alzheimer's Piperazine-2-carboxylic Acid Derivatives

The target compound is a specific phenylpiperazine phosphonate, and its research application is distinct from a series of 1,4-bisbenzylpiperazine-2-carboxylic acid derivatives developed as multi-target directed ligands (MTDLs) for Alzheimer's disease. A potent example from this class, compound 4c (1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid), exhibits a Ki of 10.18 ± 1.00 µM for acetylcholinesterase (AChE) [1]. Another analog, 7b (1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid), is a remarkably potent butyrylcholinesterase (BChE) inhibitor with a Ki of 1.6 ± 0.08 nM [1]. These compounds derive their activity from the 1,4-bisbenzyl substitution pattern and the specific carboxylic acid/hydroxamic acid functionality, a pharmacophore distinct from the phosphonate-bearing phenyl group of the target compound. While all share a piperazine-2-carboxylic acid core, this comparison underscores how divergent N-substitution dictates entirely different biological targets and therapeutic areas. The target compound's utility lies in cardiovascular or phosphonate-related research, not cholinesterase inhibition.

Medicinal Chemistry Cholinesterase Inhibition Alzheimer's Disease

High-Value Research and Procurement Scenarios for 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid


Cardiovascular Pharmacology: Probing Calcium Antagonism and Alpha-Adrenoceptor Blockade

Based on its patent-defined mechanism of action and demonstrated in vivo efficacy in the SHR model [1], the primary and most justified application for 4-[Phenyl(phosphono)methyl]piperazine-2-carboxylic acid is as a research tool in cardiovascular pharmacology. It is specifically suited for ex vivo and in vivo studies designed to dissect the interplay between calcium ion antagonism and alpha-adrenoceptor blockade in regulating vascular tone and blood pressure. Procurement is recommended for laboratories investigating novel antihypertensive mechanisms or seeking a structurally-defined phenylpiperazine phosphonate to benchmark against newer cardiovascular agents.

Structure-Activity Relationship (SAR) Studies of Phenylpiperazine Phosphonates

This compound serves as a critical reference point within a focused SAR campaign on phenylpiperazine phosphonates. Its quantifiable antihypertensive efficacy (-76.3 mmHg at 10 mg/kg IV in SHR) [1] provides a benchmark against which to measure the impact of further structural modifications on the phenyl ring, the phosphonate group, or the piperazine core. Researchers procuring this compound can use it as a 'reference standard' to contextualize the activity of novel synthetic analogs, enabling a data-driven optimization of potency and selectivity within this chemical series.

Chemical Biology: Investigating Phosphonate-Containing Bioactive Molecules

The compound's phosphonate group is a key structural feature that imparts unique physicochemical properties, including metal chelation and the ability to mimic phosphate esters or carboxylic acids [1]. This makes it a valuable probe for chemical biology studies investigating the role of phosphonates in modulating protein targets like phosphatases or kinases. Its specific phenyl substitution pattern adds a dimension of target selectivity not present in simpler phosphonate analogs like PMPA. Procurement is advised for studies aiming to understand how aromatic and phosphonate moieties synergize to confer biological activity and target engagement.

Comparative Pharmacology: Differentiating NMDA Antagonist vs. Antihypertensive Profiles

This compound is an essential comparator for studies involving the NMDA antagonist PMPA or CPP. Due to their shared piperazine-2-carboxylic acid core, they are often considered within the same chemical class, but their divergent N4-substituents lead to vastly different pharmacology [2]. A head-to-head comparison of this compound (as an antihypertensive) with PMPA or CPP (as NMDA antagonists) in a panel of assays is a high-value research scenario. This approach can elucidate the critical structural features that dictate target selectivity and provide a powerful teaching example in medicinal chemistry and pharmacology courses.

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